N-Cyclopropyl-N-[1-(2-hydroxy-ethyl)-piperidin-2-ylmethyl]-acetamide
CAS No.:
Cat. No.: VC13463346
Molecular Formula: C13H24N2O2
Molecular Weight: 240.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H24N2O2 |
|---|---|
| Molecular Weight | 240.34 g/mol |
| IUPAC Name | N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C13H24N2O2/c1-11(17)15(12-5-6-12)10-13-4-2-3-7-14(13)8-9-16/h12-13,16H,2-10H2,1H3 |
| Standard InChI Key | ZSVNYWPQJFUGBS-UHFFFAOYSA-N |
| SMILES | CC(=O)N(CC1CCCCN1CCO)C2CC2 |
| Canonical SMILES | CC(=O)N(CC1CCCCN1CCO)C2CC2 |
Introduction
Chemical and Structural Properties
Molecular Architecture
The compound features a piperidine ring substituted at the second position with a hydroxymethyl group (2-hydroxyethyl) and an acetamide moiety bearing a cyclopropyl group. The piperidine ring adopts a chair conformation, with the hydroxyethyl substituent enhancing solubility through hydrogen bonding. The cyclopropyl group introduces steric hindrance, potentially influencing binding affinity to biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 240.34 g/mol |
| IUPAC Name | N-cyclopropyl-N-[[1-(2-hydroxyethyl)piperidin-2-yl]methyl]acetamide |
| CAS Number | 1354003-76-1 |
| Solubility | Moderate in polar solvents |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the cyclopropyl methylene protons () and the hydroxyethyl group’s hydroxyl proton (). Mass spectrometry confirms the molecular ion peak at m/z 240.34, consistent with the proposed structure.
Synthesis and Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Piperidine Functionalization: Introduction of the hydroxyethyl group via nucleophilic substitution of 2-piperidinemethanol with ethylene oxide under basic conditions.
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Acetamide Formation: Reaction of cyclopropylamine with acetyl chloride to form N-cyclopropylacetamide, followed by coupling to the piperidine intermediate using a carbodiimide coupling agent.
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Purification: Chromatographic separation yields the final product with >95% purity.
Table 2: Optimization of Reaction Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| Hydroxyethylation | Ethylene oxide, KOH | 60°C | 78% |
| Acetamide Coupling | EDC, DMAP | Room temp | 85% |
Chemical Modifications
The compound undergoes oxidation at the hydroxyethyl group using to form a ketone derivative, while reduction with yields a diol. These modifications enable tuning of pharmacokinetic properties, such as metabolic stability.
Pharmacological Applications
Anticancer Activity
In vitro studies demonstrate inhibition of MDM2-p53 interaction, restoring p53-mediated apoptosis in cancer cells (IC = 0.8 µM). Comparative data show superior efficacy to nutlin-3a, a known MDM2 antagonist:
Table 3: Cytotoxicity in Cancer Cell Lines
| Cell Line | IC (µM) |
|---|---|
| HCT-116 (colon) | 0.8 |
| MCF-7 (breast) | 1.2 |
| A549 (lung) | 1.5 |
Neurological Effects
The compound exhibits affinity for muscarinic M4 receptors (), implicating potential in treating schizophrenia and Alzheimer’s disease. In rodent models, it reduces amphetamine-induced hyperlocomotion by 60% at 10 mg/kg, suggesting antipsychotic activity.
Biological Interactions
Target Engagement
Molecular docking simulations reveal hydrogen bonding between the hydroxyethyl group and Thr242 of MDM2, while the cyclopropyl moiety occupies a hydrophobic pocket. For M4 receptors, the piperidine nitrogen forms a salt bridge with Asp105.
Metabolic Pathways
Hepatic microsomal assays indicate primary metabolism via CYP3A4-mediated oxidation of the cyclopropyl ring, with a half-life of 2.3 hours. Co-administration with CYP3A4 inhibitors like ketoconazole increases bioavailability by 3-fold.
Comparative Analysis
Table 4: Structural Analogs and Activity
| Compound | Target | IC/K |
|---|---|---|
| N-Cyclopropyl-N-[1-(2-hydroxyethyl)piperidin-4-ylmethyl]-acetamide | MDM2 | 1.1 µM |
| N-Benzyl-N-[1-(2-hydroxyethyl)piperidin-2-yl]-acetamide | M4 receptor | 45 nM |
| Nutlin-3a | MDM2 | 1.5 µM |
The 2-ylmethyl substitution confers a 30% higher MDM2 binding affinity compared to 4-ylmethyl analogs, likely due to improved steric alignment.
Future Directions
Ongoing research focuses on:
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Prodrug Development: Esterification of the hydroxyl group to enhance blood-brain barrier penetration for neurological applications.
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Combination Therapies: Synergistic studies with checkpoint inhibitors in PD-1/PD-L1-resistant cancers.
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